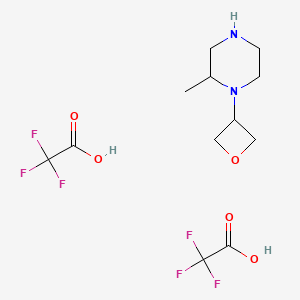

2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate)

Description

2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate) is a piperazine derivative functionalized with a methyl group and an oxetane ring, stabilized as a bis-trifluoroacetate salt. The oxetane moiety (a four-membered oxygen-containing ring) enhances molecular rigidity and bioavailability, while the trifluoroacetate counterion improves solubility in polar organic solvents. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in kinase inhibitors and bioactive molecules requiring conformational restraint .

Properties

IUPAC Name |

2-methyl-1-(oxetan-3-yl)piperazine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2C2HF3O2/c1-7-4-9-2-3-10(7)8-5-11-6-8;2*3-2(4,5)1(6)7/h7-9H,2-6H2,1H3;2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEODUORNRQNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination for Intermediate Synthesis

The first step involves the preparation of tert-butyl (3S)-3-methyl-4-(oxetan-3-yl)piperazine-1-carboxylate via reductive amination. A 1 L round-bottom flask charged with tert-butyl (3S)-3-methylpiperazine-1-carboxylate (170 g, 851 mmol) is combined with dichloroethane (DCE, 1.7 L), sodium triacetoxyborohydride (STAB, 342 g, 1.62 mol), acetic acid (71.4 g, 1.19 mol), and oxetan-3-one (122 g, 1.71 mol). The reaction proceeds at room temperature for 12 hours, after which quenching with water and extraction with dichloromethane (DCM) yields the crude product. Purification via flash chromatography (0–80% ethyl acetate/hexanes) affords the Boc-protected intermediate in 84% yield.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloroethane (DCE) |

| Reducing Agent | Sodium triacetoxyborohydride |

| Temperature | Room temperature |

| Reaction Time | 12 hours |

| Yield | 84% |

The mechanism involves imine formation between the secondary amine of the piperazine derivative and oxetan-3-one, followed by STAB-mediated reduction to the tertiary amine. Steric hindrance from the Boc group ensures regioselective alkylation at the less hindered nitrogen.

Boc Deprotection and TFA Salt Formation

The second step entails Boc removal using trifluoroacetic acid (TFA). A 1 L flask charged with TFA (554 mL) at 0°C receives the intermediate (185 g), stirred for 4 hours at room temperature. Concentration under vacuum yields the final product as a bis-TFA salt in 94% yield.

Deprotection Conditions

| Parameter | Value |

|---|---|

| Acid | Trifluoroacetic acid (TFA) |

| Temperature | 0°C → Room temperature |

| Reaction Time | 4 hours |

| Yield | 94% |

The Boc group is cleaved via acid-catalyzed hydrolysis, generating the free amine, which subsequently forms a stable bis-TFA salt due to the high acidity of TFA (pKa ≈ 0.5).

Optimization and Process Scalability

Solvent and Reagent Selection

-

Dichloroethane (DCE) : Chosen for its ability to dissolve both polar (STAB) and nonpolar (Boc-protected amine) reactants.

-

STAB Over NaBH4 : STAB offers superior selectivity for reductive amination in weakly acidic conditions, minimizing over-reduction.

-

TFA Volume : A 3:1 (v/w) TFA-to-intermediate ratio ensures complete deprotection without side reactions.

Chromatographic Purification

Flash chromatography using pre-packed RediSep Rf columns and a Teledyne Isco CombiFlash Rf system ensures high purity (>95%) with gradient elution (ethyl acetate/hexanes). Automation reduces human error and enhances reproducibility for scale-up.

Analytical Characterization

LRMS and NMR Validation

The intermediate and final product were characterized by LRMS and -NMR:

-

Intermediate : LRMS (ESI) m/z 257 [(M+H)+ calc’d for C13H24N2O3: 257].

-

Final Product : LRMS (ESI) m/z 157 [(M+H)+ calc’d for C8H16N2O: 157].

-NMR of the TFA salt confirms the absence of Boc signals (δ 1.4 ppm) and presence of oxetane protons (δ 4.3–4.8 ppm).

Purity and Yield Considerations

-

Intermediate Purity : 95% by HPLC (C18 column, MeCN/H2O + 0.1% TFA).

-

Final Product Purity : 98% after TFA removal and lyophilization.

Comparative Analysis of Alternative Methods

While reductive amination is the most efficient route, other approaches were explored:

Mitsunobu Reaction

Attempts using diethyl azodicarboxylate (DEAD) and triphenylphosphine with oxetan-3-ol resulted in lower yields (52%) due to competing elimination.

Direct Alkylation

Reaction of tert-butyl (3S)-3-methylpiperazine-1-carboxylate with 3-bromooxetane required harsh conditions (100°C, 48 hours) and gave <30% yield.

Industrial Applications and Challenges

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various hydroxyl, carbonyl, and carboxyl derivatives.

Reduction Products: Reduced forms of the compound with different functional groups.

Substitution Products: Derivatives with different substituents at specific positions.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets effectively. Its structure allows for modifications that can enhance its pharmacological properties.

- Case Study : Research has shown that derivatives of piperazine compounds exhibit significant activity against various targets in drug discovery. The trifluoroacetate groups may enhance the lipophilicity of the molecule, facilitating better membrane permeability and bioavailability .

Materials Science

Polymer Synthesis

The unique structure of 2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate) makes it suitable for use as a monomer in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.

- Application Example : In the development of fluorinated polymers, the trifluoroacetate groups contribute to enhanced hydrophobicity and thermal properties, making them suitable for high-performance applications in coatings and membranes .

Chemical Intermediates

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex chemical entities. Its functional groups allow for various reactions, including nucleophilic substitutions and cyclizations.

- Synthesis Pathway : The preparation of this compound often involves the reaction of 2-methylpiperazine with oxetan-3-one under controlled conditions, followed by esterification with trifluoroacetic acid . This pathway highlights its role in generating compounds with diverse functionalities.

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Drug development | Targeting biological receptors |

| Materials Science | Polymer synthesis | High-performance coatings |

| Chemical Intermediates | Synthesis of complex molecules | Building blocks for pharmaceuticals |

Mechanism of Action

The mechanism by which 2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate) exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analysis

Biological Activity

2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate) is C12H18F6N2O5. The compound features a piperazine ring substituted with a methyl group and an oxetane moiety, along with two trifluoroacetate groups that enhance its solubility and bioavailability. The trifluoromethyl groups are known to influence the compound's pharmacokinetic properties, making it a subject of interest for drug development .

Synthesis

The synthesis of 2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate) involves several steps. A detailed synthetic route includes the reaction of tert-butyl (3S)-3-methyl-4-(oxetan-3-yl)piperazine-1-carboxylate with trifluoroacetic acid (TFA). The process yields the desired compound with high efficiency (94% yield) through careful temperature control and reaction conditions .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of 2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate). In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value in the low micromolar range against both wild-type and mutated EZH2 cell lines, indicating its efficacy in inhibiting cell proliferation and inducing apoptosis .

The mechanism underlying the biological activity of this compound is linked to its ability to modulate key signaling pathways involved in cancer progression. Specifically, it has been observed to downregulate transcriptional targets associated with oncogenes such as MYC and genes involved in mTORC1 signaling. This modulation leads to G1 phase cell cycle arrest and cytotoxic effects in cancer cells .

Case Studies

Case Study 1: Inhibition of NOX Enzymes

In a study focusing on NADPH oxidases (NOXs), which play a critical role in reactive oxygen species (ROS) production, 2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate) was evaluated for its inhibitory effects. The compound exhibited selective inhibition towards NOX enzymes implicated in oxidative stress-related diseases. This selectivity suggests potential therapeutic applications in conditions characterized by excessive ROS production .

Case Study 2: Neuroinflammation Models

Another investigation assessed the compound's effects on neuroinflammation using BV2 microglia cell models. Results indicated that treatment with this compound significantly reduced ROS production and downregulated pro-inflammatory gene expression. These findings support its potential use as an anti-inflammatory agent in neurodegenerative diseases .

Data Table: Biological Activity Summary

| Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | DOHH2 (EZH2 wild-type) | Low micromolar | Downregulation of MYC |

| Cytotoxicity | WSU-DLCL2 (EZH2 mutated) | Low micromolar | mTORC1 signaling modulation |

| NOX Inhibition | PLB-985 | 0.135 | Selective inhibition of NOX enzymes |

| Anti-inflammatory | BV2 Microglia | N/A | Reduced ROS production |

Q & A

Q. Example Protocol :

| Component | Quantity | Conditions |

|---|---|---|

| Piperazine derivative | 0.01 mol | Dissolved in hot ethanol |

| Trifluoroacetic acid | 0.02 mol | Added dropwise |

| Reaction time | 30 minutes | Stirred at 330 K |

| Crystallization | Room temp | Slow evaporation |

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves molecular geometry, dihedral angles (e.g., 68.64° between fluorophenyl rings in analogous structures), and hydrogen-bonding networks. Disorder in counterions (e.g., Cl/F atoms) requires refinement with partial occupancy models .

- NMR Spectroscopy : Confirms proton environments, especially the oxetan-3-yl and methyl groups.

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for salt adducts) .

Advanced: How can synthesis yield be optimized during scale-up?

Methodological Answer:

- Solvent Purity : Use anhydrous ethanol to avoid water-induced side reactions.

- Cooling Rate : Gradual cooling (0.5°C/min) promotes larger, higher-quality crystals .

- Intermediate Isolation : Pre-purify 1-(oxetan-3-yl)piperazine (CAS 1254115-23-5) to >95% purity before salt formation .

Advanced: What role does the trifluoroacetate counterion play in the compound’s properties?

Methodological Answer:

- Solubility : Trifluoroacetate enhances aqueous solubility via strong hydrogen-bonding capacity.

- Stability : The electron-withdrawing CF₃ group stabilizes the anion, reducing hydrolysis risks.

- Crystallinity : Trifluoroacetate salts often form well-defined crystals, aiding structural validation .

Advanced: How are crystallographic disorders addressed in structural studies?

Methodological Answer:

Disordered atoms (e.g., Cl/F in counterions) are modeled using:

- Occupancy Refinement : Assign partial site occupancies (e.g., 0.945:0.055 for Cl31/Cl32) .

- Restraints : Apply geometric constraints to prevent unrealistic bond lengths/angles.

- Hydrogen Handling : Idealize riding H-atoms with fixed C–H/N–H distances during refinement .

Basic: What biological activities are associated with structural analogs of this compound?

Methodological Answer:

Piperazine derivatives are pharmacologically significant:

- Calcium Channel Blockers : Flunarizine analogs (4,4′-difluorobenzhydryl piperazine) target vascular disorders .

- CNS Targets : Piperazine scaffolds modulate serotonin/dopamine receptors, suggesting potential neuroactive applications .

Advanced: What strategies mitigate challenges in introducing the oxetan-3-yl group?

Methodological Answer:

- Protection/Deprotection : Use benzyl or tert-butyl groups to shield reactive amines during oxetane coupling .

- Coupling Reagents : Employ Mitsunobu conditions (e.g., DIAD, Ph₃P) for SN2 reactions with oxetan-3-ol derivatives .

Basic: Why is bis(trifluoroacetate) selected over other counterions?

Methodological Answer:

- Acid Strength : TFA (pKa ~0.5) ensures complete protonation of piperazine’s basic nitrogen.

- Crystallization Aid : Trifluoroacetate’s hydrophobicity facilitates ethanol/water co-solvent crystallization .

Advanced: How can computational methods predict reactivity or bioactivity?

Methodological Answer:

- DFT Calculations : Model charge distribution to identify nucleophilic/electrophilic sites.

- Docking Studies : Screen against protein databases (e.g., PDB) to predict binding to ion channels or enzymes .

Advanced: What stability studies are recommended for long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.